Ethyl 4-Isocyanatobenzoate--d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-Isocyanatobenzoate–d4 is the deuterium labeled Ethyl 4-Isocyanatobenzoate . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

Ethyl 4-Isocyanatobenzoate–d4 has been used in the preparation of cellulose carbamate and ester derivatives . It was also used in the preparation of ethyl 4- (3- (4-oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)ureido)benzoate and ethyl 4- (2-oxocyclohexanecarboxamido)benzoate .Molecular Structure Analysis

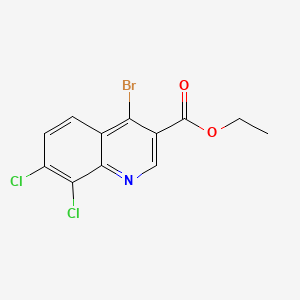

The molecular formula of Ethyl 4-Isocyanatobenzoate–d4 is C10H5D4NO3 . The molecular weight is 195.21 . The SMILES representation is CCOC (C1=C ( [2H])C ( [2H])=C (C ( [2H])=C1 [2H])N=C=O)=O .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-Isocyanatobenzoate–d4 is 195.18 g/mol . The exact mass is 191.058243149 g/mol . The monoisotopic mass is 191.058243149 g/mol . The compound is a clear colorless to yellow liquid after melting .Safety and Hazards

Ethyl 4-Isocyanatobenzoate–d4 is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/ protective clothing/ eye protection/ face protection .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-Isocyanatobenzoate--d4 involves the reaction of Ethyl 4-Aminobenzoate--d4 with Phosgene in the presence of a base.", "Starting Materials": [ "Ethyl 4-Aminobenzoate--d4", "Phosgene", "Base (such as Triethylamine)" ], "Reaction": [ "Dissolve Ethyl 4-Aminobenzoate--d4 in a suitable solvent (such as dichloromethane)", "Add the base to the solution and stir for a few minutes", "Slowly add Phosgene to the solution while stirring continuously", "Maintain the reaction mixture at a suitable temperature (such as 0-5°C) for a few hours", "Quench the reaction by adding a suitable quenching agent (such as methanol or water)", "Extract the product with a suitable organic solvent (such as ethyl acetate)", "Dry the organic layer over a suitable drying agent (such as magnesium sulfate)", "Concentrate the solution under reduced pressure to obtain the desired product, Ethyl 4-Isocyanatobenzoate--d4" ] } | |

CAS RN |

1219802-91-1 |

Molecular Formula |

C10H9NO3 |

Molecular Weight |

195.21 |

IUPAC Name |

ethyl 2,3,5,6-tetradeuterio-4-isocyanatobenzoate |

InChI |

InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3/i3D,4D,5D,6D |

InChI Key |

CFEPCPHKICBCJV-LNFUJOGGSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)N=C=O |

synonyms |

Ethyl 4-Isocyanatobenzoate--d4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid](/img/structure/B572720.png)

![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B572723.png)

![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)

![6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B572733.png)

![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)